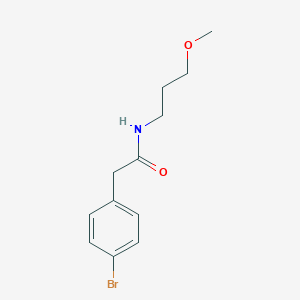
1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a thiourea derivative that has been synthesized using a variety of methods and has been found to exhibit promising biological activities.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects
1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea in lab experiments is its high purity and stability. It has been synthesized using reliable methods, and its purity can be confirmed using various analytical techniques. Additionally, it has been found to exhibit promising biological activities, making it a potential candidate for therapeutic applications.
One limitation of using 1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea in lab experiments is its limited solubility in water. This can make it difficult to prepare solutions for in vitro experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its biological activities.
Zukünftige Richtungen
There are several future directions for research on 1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer. It has been found to exhibit activity against various types of cancer cells, and further studies could explore its potential as a cancer treatment.
Another direction is to investigate its potential as an anti-inflammatory agent. It has been found to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. Further studies could explore its potential as a treatment for inflammatory conditions such as arthritis.
Finally, further studies could investigate the mechanism of action of 1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea. Understanding its mechanism of action could provide insight into its biological activities and potential therapeutic applications.
Synthesemethoden
The synthesis of 1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea has been achieved using a variety of methods. One of the most common methods involves the reaction of 2-methoxybenzyl chloride with 1-(2,5-dimethylphenyl)thiourea in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-methoxybenzyl isothiocyanate with 1-(2,5-dimethylphenyl)hydrazine in the presence of a base. Both methods have been found to yield high purity products.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea has been found to exhibit promising biological activities, making it a potential candidate for therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been found to exhibit activity against various types of cancer cells, including breast, lung, and prostate cancer cells.
Eigenschaften
Produktname |
1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea |
|---|---|
Molekularformel |
C17H20N2OS |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
1-(2,5-dimethylphenyl)-3-[(2-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C17H20N2OS/c1-12-8-9-13(2)15(10-12)19-17(21)18-11-14-6-4-5-7-16(14)20-3/h4-10H,11H2,1-3H3,(H2,18,19,21) |
InChI-Schlüssel |
FQOPSXOYNWGNQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NCC2=CC=CC=C2OC |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NCC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Methylpentanoyl)amino]benzamide](/img/structure/B215692.png)










![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)
